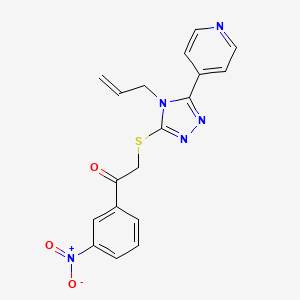

2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone

Description

2-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with an allyl group at the N4 position, a pyridin-4-yl group at the C5 position, and a thioether-linked ethanone moiety bearing a 3-nitrophenyl group. This structure combines aromatic, electron-withdrawing (nitro), and electron-donating (allyl) substituents, which influence its physicochemical and biological properties. The compound’s IUPAC name and synonyms are well-documented in chemical databases .

Propriétés

IUPAC Name |

1-(3-nitrophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c1-2-10-22-17(13-6-8-19-9-7-13)20-21-18(22)27-12-16(24)14-4-3-5-15(11-14)23(25)26/h2-9,11H,1,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQECQPXFLFWMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a member of the triazole family, which has gained attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to present a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.39 g/mol. The structure features a triazole ring linked to an allyl group and a nitrophenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

- Histone Deacetylase Inhibition : Compounds containing the 1,2,4-triazole ring have been identified as dual inhibitors of histone deacetylase (HDAC) and focal adhesion kinase (FAK). These targets are crucial in cancer progression and metastasis. For instance, related compounds have shown IC50 values ranging from 12.3 µM to over 200 µM against different cancer cell lines .

- Mechanism of Action : The mechanism involves the disruption of cellular signaling pathways that regulate cell proliferation and survival. The presence of the pyridine moiety enhances the interaction with these targets, leading to increased cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Triazole derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentrations (MICs) below 50 µg/mL against various bacterial strains .

Other Biological Activities

In addition to anticancer and antimicrobial effects, triazole derivatives are noted for other pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that compounds similar to the one discussed exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Antioxidant Activity : The presence of sulfur in the triazole structure contributes to antioxidant activity, scavenging free radicals and reducing oxidative stress .

In Vitro Studies

A study involving the evaluation of various triazole derivatives highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption .

Structure-Activity Relationship (SAR)

Research has focused on modifying substituents on the triazole ring to enhance biological activity. For instance, variations in the allyl group significantly impacted HDAC inhibition potency, with some derivatives showing enhanced selectivity towards specific cancer cell lines .

Data Summary

Analyse Des Réactions Chimiques

Reactivity of Functional Groups

The compound contains three reactive moieties:

- 1,2,4-Triazole Core : Prone to electrophilic substitution (e.g., alkylation, acylation) at the sulfur or nitrogen atoms.

- Allyl Group : Participates in hydroamination, cycloadditions, or radical reactions.

- 3-Nitrophenyl Ethanone : The nitro group (-NO₂) can undergo reduction, while the ketone may participate in condensation reactions .

Table 2: Reactivity of Functional Groups

3.1. Oxidation of Thioether Linkage

Controlled oxidation with H₂O₂ in acetic acid converts the thioether to a sulfoxide (R-SO-R'), while stronger oxidants like m-CPBA yield sulfones (R-SO₂-R'). This modifies solubility and bioactivity .

3.2. Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine (-NH₂), producing 2-((4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-aminophenyl)ethanone , a precursor for further functionalization (e.g., acylation, Schiff base formation) .

3.3. Allyl Group Functionalization

The allyl group undergoes hydroamination with NH₃ under Pd catalysis, yielding 3-(prop-2-en-1-ylamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole , which enhances hydrogen-bonding capacity .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic/basic conditions:

- Acidic Hydrolysis : Cleavage of the thioether linkage at >100°C in concentrated HCl .

- Alkaline Conditions : Ketone enolate formation, leading to β-elimination in the presence of strong bases (e.g., NaOH) .

Table 3: Stability Data

| Condition | Observation | Source |

|---|---|---|

| pH 2–9 (aqueous, 25°C) | Stable for >48 h | |

| 6 M HCl, reflux | Degradation after 2 h | |

| 1 M NaOH, 60°C | Partial decomposition in 6 h |

Comparaison Avec Des Composés Similaires

Pyridine Positional Isomerism

The position of the pyridine ring significantly impacts properties. For example:

Aryl Group Modifications

- 3-Nitrophenyl vs.

- 4-Ethoxyphenyl substitution : In 477331-51-4 (), the 4-ethoxyphenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Key Observations :

Antimicrobial Activity

Triazole-thioether derivatives demonstrate structure-dependent antimicrobial effects. For instance:

- 1-((4-Ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one () showed potent activity against Pseudomonas aeruginosa (MIC = 31.25 μg/mL), attributed to the pyridin-4-yl group’s ability to disrupt bacterial membranes .

- The target compound’s 3-nitrophenyl group may enhance nitroreductase-mediated activation in anaerobic pathogens, though this remains untested.

Cytotoxicity

- N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () inhibited cancer cell migration (IC₅₀ < 10 μM) via triazole-mediated kinase inhibition. The allyl group in the target compound could similarly modulate apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.